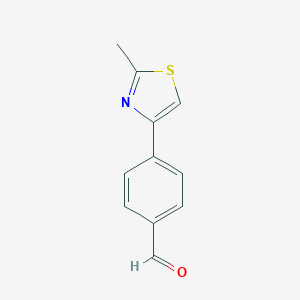![molecular formula C10H22O3 B135632 3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol CAS No. 132739-31-2](/img/structure/B135632.png)
3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol, also known as TBOPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.
作用機序
3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol acts as a protecting group for hydroxyl groups by forming a stable ether linkage. This linkage prevents unwanted reactions from occurring at the hydroxyl group during organic synthesis. The ether linkage can be cleaved using acid or base, which regenerates the hydroxyl group.
Biochemical and Physiological Effects
This compound has not been extensively studied for its biochemical and physiological effects. However, it is not expected to have any significant effects on living organisms, as it is primarily used in organic synthesis and not intended for biological applications.
実験室実験の利点と制限
One advantage of using 3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol in lab experiments is its ability to act as a protecting group for hydroxyl groups, which can be useful in organic synthesis. Additionally, this compound is a stable and easy-to-handle reagent that can be synthesized in high yields. However, one limitation of using this compound is that it requires the use of excess 3-hydroxypropan-1-ol and tert-butyl chloroformate to increase the yield of the reaction.
将来の方向性
There are several future directions for 3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol research. One potential direction is to investigate its use in the synthesis of dendrimers for drug delivery and gene therapy applications. Another direction is to develop new and more efficient synthesis methods for this compound. Additionally, this compound could be further studied for its potential applications in organic synthesis and materials science.
Conclusion
In conclusion, this compound is a chemical compound that has potential applications in scientific research due to its ability to act as a protecting group for hydroxyl groups in organic synthesis. It can be synthesized through a simple and efficient process, and has been used in the synthesis of various organic compounds. While its biochemical and physiological effects are not extensively studied, this compound is a stable and easy-to-handle reagent that has advantages and limitations for lab experiments. There are several future directions for this compound research, including its use in dendrimer synthesis and development of new synthesis methods.
科学的研究の応用
3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol has been used in various scientific research studies due to its ability to act as a protecting group for hydroxyl groups in organic synthesis. It can also be used as a reagent in the synthesis of various organic compounds, including aldehydes, ketones, and esters. Additionally, this compound has been used in the synthesis of dendrimers, which are highly branched and symmetric macromolecules that have potential applications in drug delivery and gene therapy.
特性
CAS番号 |
132739-31-2 |
|---|---|
分子式 |
C10H22O3 |
分子量 |
190.28 g/mol |
IUPAC名 |
3-[3-[(2-methylpropan-2-yl)oxy]propoxy]propan-1-ol |
InChI |
InChI=1S/C10H22O3/c1-10(2,3)13-9-5-8-12-7-4-6-11/h11H,4-9H2,1-3H3 |
InChIキー |
AAISFOKTTIQKLN-UHFFFAOYSA-N |
SMILES |
CC(COC(C)(C)C)OCCCO |
正規SMILES |
CC(C)(C)OCCCOCCCO |
物理的記述 |
Colorless liquid; [Sigma-Aldrich MSDS] |
ピクトグラム |
Irritant |
蒸気圧 |
0.32 [mmHg] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

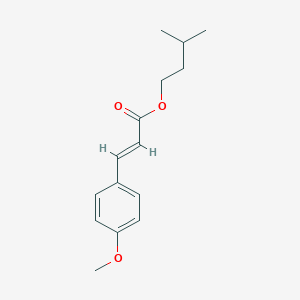

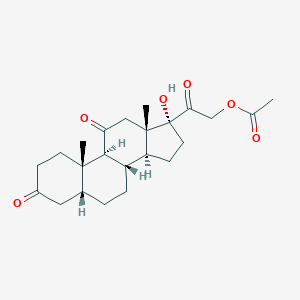
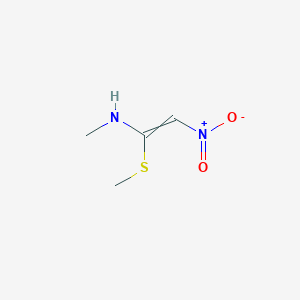
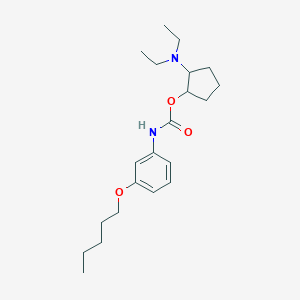
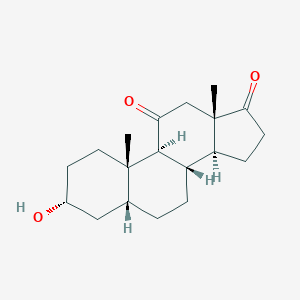
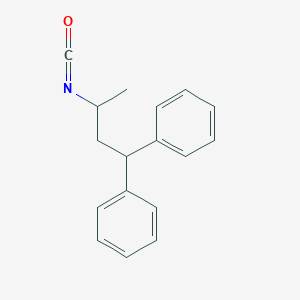


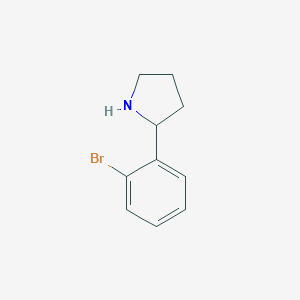
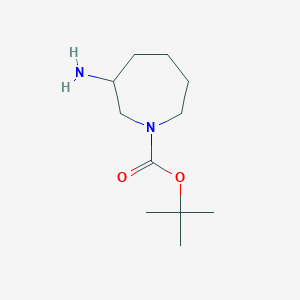

![(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-naphthalen-2-ylpropanoic acid](/img/structure/B135579.png)
